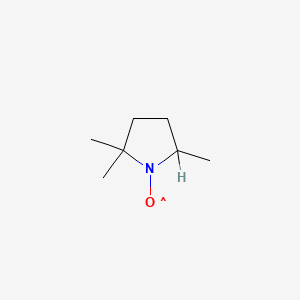
Bauhinoxepin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bauhinoxepin B is a dibenzooxepine that is dibenzo[b,f]oxepine substituted by a methoxy group at position 6, a methyl group at position 7, a prenyl group at position 2 and hydroxy groups at positions 1 and 8 respectively. It is isolated from the roots of Bauhinia saccocalyx and exhibits antimycobacterial activity. It has a role as a metabolite and an antimycobacterial drug. It is a dibenzooxepine, a polyphenol and an aromatic ether.
Scientific Research Applications
Antimycobacterial Properties
Bauhinoxepin B, identified in Bauhinia saccocalyx, demonstrates significant antimycobacterial activities. It has been found to exhibit a minimum inhibitory concentration (MIC) of 12.5 µg/ml against mycobacterial strains. This suggests potential use in combating mycobacterial infections (Kittakoop et al., 2004).
Synthetic Studies for Enhanced Applications
Efforts in the total synthesis of bauhinoxepin, including this compound, have been explored to understand its structure better and enhance its biological activities. These studies involve constructing the characteristic dibenzo[b,f]oxepin ring, crucial for its biological properties. Such synthetic studies can lead to improved versions of the compound for specific therapeutic uses (Narita et al., 2011); (Yoshida et al., 2010).
Methodological Advancements in Synthesis
Recent methodological advancements, such as one-pot synthesis techniques, have been applied to create dibenzo[b,f]oxepines, including this compound. These new methods might streamline the synthesis process, making the compound more accessible for research and potential therapeutic applications (Taweesak et al., 2021).
properties
Molecular Formula |
C21H22O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-methoxy-2-methyl-8-(3-methylbut-2-enyl)benzo[b][1]benzoxepine-3,7-diol |
InChI |
InChI=1S/C21H22O4/c1-12(2)5-6-14-8-10-18-16(19(14)23)9-7-15-11-17(22)13(3)20(24-4)21(15)25-18/h5,7-11,22-23H,6H2,1-4H3 |
InChI Key |
LSRDCIRGVJBGRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |
Canonical SMILES |
CC1=C(C=C2C=CC3=C(C=CC(=C3O)CC=C(C)C)OC2=C1OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
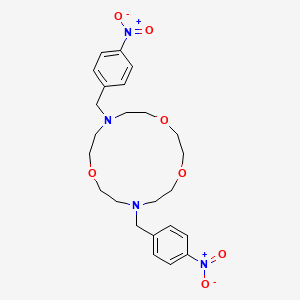
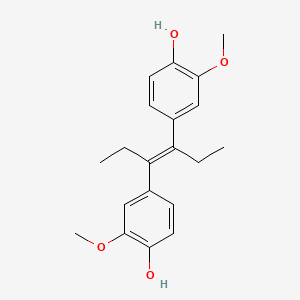
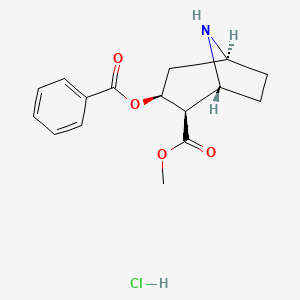
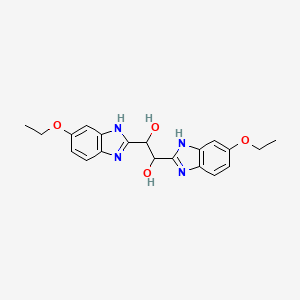
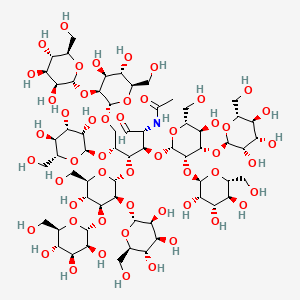
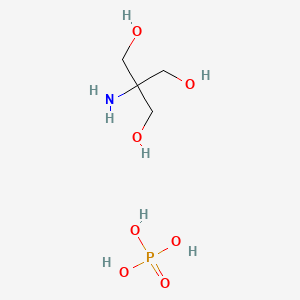
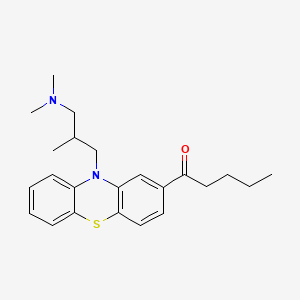
![(3S,3aS,5aS,5bR,10bS)-3-hydroxy-3,3a,5b-trimethylspiro[2,4,5,5a,6,7,10a,10b-octahydro-1H-cyclopenta[a]fluorene-10,1'-cyclopropane]-8-one](/img/structure/B1229705.png)
![[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)
